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Compound of Interest

Compound Name: Ethyl trans-4-octenoate
CAS No.: 78989-37-4
Cat. No.: B1233529
Get Quote
. J

Executive Summary

Ethyl (E)-4-octenoate (CAS: 78989-37-4) is an unsaturated fatty acid ester characterized by a
distinct fruity, pear-like, and pineapple odor with citrus nuances.[1] Unlike its isomer Ethyl (Z)-4-
octenoate (FEMA 3344), which is widely recognized in the flavor industry for its "juicy"
character, the (E)-isomer is predominantly utilized in fragrance compositions and as a high-
purity intermediate in organic synthesis.

This guide delineates the thermodynamic constants, spectral diagnostics, and stereoselective
synthesis of the (E)-isomer, providing a self-validating workflow for its identification and
application.

Chemical Identity & Stereochemistry

The molecule features a trans-configured double bond at the C4 position. This stereochemistry
significantly influences its refractive index and olfactory threshold compared to the (2)-isomer.
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Parameter

Data

IUPAC Name

Ethyl (E)-oct-4-enoate

Common Name

Ethyl trans-4-octenoate

CAS Number 78989-37-4 (Specific to E-isomer)
Molecular Formula C10H1802

Molecular Weight 170.25 g/mol

SMILES CCC/C=C/CCC(=0)0CC

InChl Key WRUZCQAJIHSQPL-VOTSOKGWSA-N

Stereochemistry

Trans (E) configuration at C4=C5

Critical Note: Researchers must distinguish this from Ethyl (Z)-4-octenoate (CAS 34495-71-1)

and the saturated Ethyl octanoate (CAS 106-32-1). The (Z)-isomer is the primary component of

"Ethyl cis-4-octenoate" flavor materials (FEMA 3344).

Thermodynamic & Physical Constants

The following data represents experimental values for high-purity (>98%) samples.
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Property Value Conditions |/ Note
Boiling Point 105.00 °C @ 11.00 mm Hg
Density (Specific Gravity) 0.878 — 0.884 g/cm? @ 25 °C
Refractive Index (

1.430 -1.437 @ 20 °C
)
Flash Point 79.4 °C (175 °F) Closed Cup
Vapor Pressure ~0.06 mmHg @ 25 °C (Estimated)
LogP (o/w) 3.41 Estimated (Hydrophobic)
Solubility Insoluble in water Soluble in Ethanol, Oils
Appearance Colorless clear liquid

Stereoselective Synthesis Protocol

To obtain high-purity Ethyl (E)-4-octenoate without significant contamination from the (Z)-

isomer, a Johnson-Claisen Rearrangement is the preferred synthetic route. This [3,3]-

sigmatropic rearrangement ensures high trans stereoselectivity.

Reaction Mechanism

The reaction utilizes 1-hexen-3-ol (allylic alcohol) and triethyl orthoacetate.

o Formation of Ketene Acetal: Acid-catalyzed exchange of ethanol generates a mixed ketene

acetal.

o Sigmatropic Rearrangement: Heating drives the [3,3]-rearrangement via a chair-like

transition state, placing the bulky propyl group in an equatorial position, exclusively yielding

the (E)-alkene.

Experimental Workflow

» Reagents: 1-Hexen-3-ol (1.0 eq), Triethyl orthoacetate (1.5 eq), Propionic acid (catalytic,

0.05 eq).
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o Setup: Flask equipped with a distillation head (Dean-Stark trap optional) to remove ethanol.

e Procedure:

[¢]

Mix reagents under inert atmosphere (

).

[¢]

Heat to 130-140 °C. Ethanol is produced as a byproduct.

[e]

Continuously distill off ethanol to drive the equilibrium forward.

o

Reaction typically completes in 4—6 hours.

e Purification:
o Vacuum distillation of the crude residue yields Ethyl (E)-4-octenoate.
o Yield: Typically 85-90%.

o Purity Check: GC-MS should show >98% (E)-isomer.

Pathway Visualization
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Figure 1: Johnson-Claisen rearrangement pathway for the stereoselective synthesis of Ethyl
(E)-4-octenoate.

Spectral Characterization
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To validate the identity of the molecule, specifically the trans geometry, Nuclear Magnetic
Resonance (NMR) is the definitive tool.

H-NMR Diagnostics (400 MHz, CDCI)

The coupling constant (

) of the vinylic protons is the primary differentiator between (E) and (Z) isomers.
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e Molecular lon (

): m/z 170
o Base Peak: m/z 88 (McLafferty rearrangement product characteristic of ethyl esters).
o Key Fragments:

o m/z 125 (

)

o m/z 69 (Hydrocarbon fragment

)

o m/z 29 (Ethyl group)

Organoleptic & Regulatory Profile
Sensory Characteristics

o Odor: Fruity, pear, pineapple, with a sharp, slightly waxy citrus nuance.

o Comparison: The (E)-isomer is often described as "sharper" and less "jammy" than the (Z)-

isomer.

Regulatory Status

o FEMA: The specific FEMA number 3344 is assigned to Ethyl (Z2)-4-octenoate.[2][3]
e Usage:

o Fragrance: Ethyl (E)-4-octenoate is widely used in perfumery for fruity top notes (up to 8%
in concentrate).

o Flavor: While the (Z)-isomer is the standard flavor ingredient, the (E)-isomer is often
present as a minor component or used in specific fruit reconstructions where a
greener/sharper note is required.
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» Safety: Generally regarded as safe for intended use in fragrance (IFRA) and flavor
applications (JECFA evaluated as part of 4-octenoate group).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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